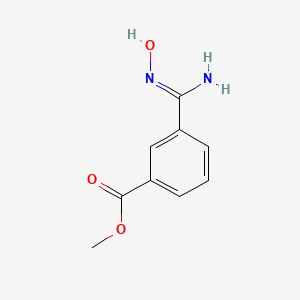![molecular formula C21H18F2N6O2 B2409645 N~1~-(3,5-difluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1251608-50-0](/img/structure/B2409645.png)
N~1~-(3,5-difluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3,5-difluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C21H18F2N6O2 and its molecular weight is 424.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Antiasthma Agents
Research has identified 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors, showing promise as antiasthma agents. These compounds were synthesized through a multi-step process involving arylamidines and sodium ethyl formylacetate or ethyl propiolate to yield pyrimidinones. Further reactions led to the development of compounds with significant activity, warranting further pharmacological and toxicological studies (Medwid et al., 1990).
Anticancer Agents
Triazolopyrimidines have been explored for their unique mechanism of inhibiting tubulin, differing from the action of paclitaxel by promoting tubulin polymerization without binding competitively. This class of compounds, including derivatives with fluoroalkyl groups for enhanced potency, has demonstrated the ability to overcome resistance in multidrug resistance transporter proteins, suggesting a potential for cancer therapy (Zhang et al., 2007).
Antimicrobial Activities
The synthesis of various [1,2,4]triazolopyrimidine derivatives has been linked to potential antimicrobial activities. For instance, compounds derived from 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one have shown antimicrobial properties, highlighting the versatility of this scaffold in developing new antimicrobial agents (Farghaly, 2008).
Insecticidal Properties
Innovative heterocycles incorporating a thiadiazole moiety, derived from the [1,2,4]triazolo[1,5-a]pyrimidine structure, have been assessed for their insecticidal effects against the cotton leafworm, Spodoptera littoralis. These studies contribute to the search for new, effective insecticides for agricultural applications (Fadda et al., 2017).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
1,2,4-triazoles, a key structural component of this compound, are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that 1,2,4-triazoles have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that this compound may affect multiple biochemical pathways related to these activities.
Result of Action
Similar compounds have shown significant inhibitory activity against various diseases . This suggests that this compound may have similar effects.
properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-[7-methyl-5-(2-methylanilino)-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N6O2/c1-12-5-3-4-6-17(12)26-20-24-13(2)7-18-27-28(21(31)29(18)20)11-19(30)25-16-9-14(22)8-15(23)10-16/h3-10H,11H2,1-2H3,(H,24,26)(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPGOZUGKJDKTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC(=CC(=C4)F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


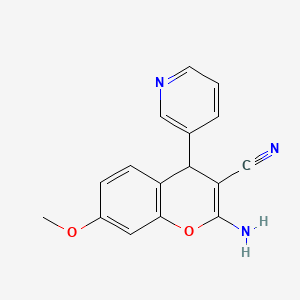
![N1-(4-methylbenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2409568.png)

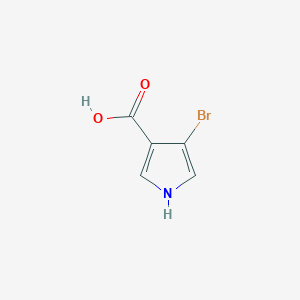
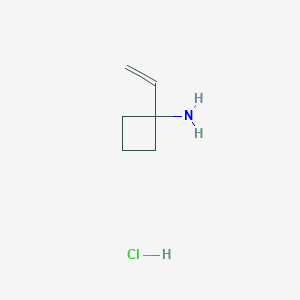

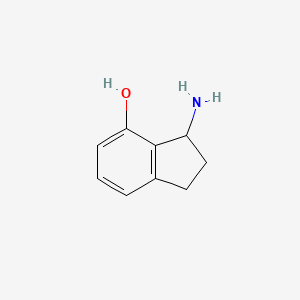

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1H-indole-5-carboxamide](/img/structure/B2409580.png)

![Methyl (E)-4-[(2,3-difluorophenyl)methyl-[(1-methylpyrazol-4-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2409582.png)
![3-(Difluoromethyl)-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2409583.png)
